molecular formula C20H20FN3O4S2 B2985634 4-((2,6-dimethylmorpholino)sulfonyl)-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide CAS No. 851080-10-9

4-((2,6-dimethylmorpholino)sulfonyl)-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide

Cat. No. B2985634
CAS RN: 851080-10-9
M. Wt: 449.52
InChI Key: XQOTUPBTCAFBAX-UHFFFAOYSA-N
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Description

The compound “4-((2,6-dimethylmorpholino)sulfonyl)-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide” is a complex organic molecule. It contains a benzamide moiety, a fluorobenzo[d]thiazol moiety, and a dimethylmorpholino moiety .


Synthesis Analysis

While specific synthesis methods for this compound are not available, its components are used in the synthesis of various pharmaceutical ingredients . For example, 2,6-Dimethylmorpholine is a versatile intermediate mainly used in the synthesis of pharmaceutical ingredients .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups. Unfortunately, specific structural details are not available in the search results .


Physical And Chemical Properties Analysis

Specific physical and chemical properties of this compound are not available in the search results .

Scientific Research Applications

Antimicrobial Activity

Compounds containing elements of the fluoro-substituted benzothiazole and sulphonamide groups have been synthesized and evaluated for their antimicrobial properties. These studies aim to explore the therapeutic potential of such compounds, given that benzothiazoles and sulphonamides are known for their broad spectrum of biologically relevant activities. For instance, the synthesis of novel fluoro substituted sulphonamide benzothiazole comprising thiazole derivatives has been reported, highlighting their antimicrobial screening efforts (V. Jagtap et al., 2010).

Pharmacological Screening

Further extending the application spectrum, another study focused on synthesizing bioactive molecules featuring fluoro substituted benzothiazoles and sulphonamido quinazolinyl imidazole for biological and pharmacological screening, demonstrating their commitment to discovering new antimicrobial agents (Snehal Patel et al., 2009).

Inhibition of Carbonic Anhydrases

The synthesis of thioureido-substituted sulfonamides targeting carbonic anhydrase (CA) inhibition showcases a direct pharmacological application. These compounds have been evaluated for their inhibitory effects on several CA isozymes, crucial for physiological processes such as respiration and the regulation of pH. This research indicates the potential of sulfonamide derivatives in treating conditions like glaucoma by reducing intraocular pressure (F. Mincione et al., 2005).

Material Science Applications

In the realm of material science, the synthesis of aromatic polyamides incorporating ether and sulfone links has been reported, where similar sulfonyl and fluorinated compounds are utilized. These polymers exhibit desirable properties such as high thermal stability and solubility in polar solvents, indicating their potential use in advanced material applications (S. Hsiao & P. Huang, 1997).

Antimicrobial and Antifungal Activities

The exploration of sulfonamides and carbamates derived from 3-fluoro-4-morpholinoaniline, an intermediate of the antibiotic drug linezolid, for antimicrobial and antifungal activities is another significant area of research. These studies have shown promising activity against various microbial strains, underlining the potential of such compounds in developing new antimicrobial therapies (D. B. Janakiramudu et al., 2017).

Mechanism of Action

The mechanism of action of this compound is not available in the search results. It’s possible that this compound could have biological activity due to the presence of the benzamide and fluorobenzo[d]thiazol moieties, which are found in various biologically active compounds .

Safety and Hazards

Safety and hazard information for this specific compound is not available in the search results .

Future Directions

As specific information about this compound is not available, future research could focus on its synthesis, characterization, and potential applications .

properties

IUPAC Name

4-(2,6-dimethylmorpholin-4-yl)sulfonyl-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FN3O4S2/c1-12-10-24(11-13(2)28-12)30(26,27)15-8-6-14(7-9-15)19(25)23-20-22-18-16(21)4-3-5-17(18)29-20/h3-9,12-13H,10-11H2,1-2H3,(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQOTUPBTCAFBAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=C(C=CC=C4S3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20FN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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